molecular formula C16H19FN2O4 B7059023 3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B7059023
M. Wt: 322.33 g/mol
InChI Key: RGHFLYLRYZLSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and preparative HPLC are often employed to purify the final product . The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist of integrin αLβ2, which plays a role in the delivery of leukocytes to inflammation sites . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[44]nonane-2,4-dione is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-18-15(21)19(14(20)16(18)6-4-5-7-16)11-8-10(17)12(22-2)9-13(11)23-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHFLYLRYZLSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCC2)C3=CC(=C(C=C3OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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